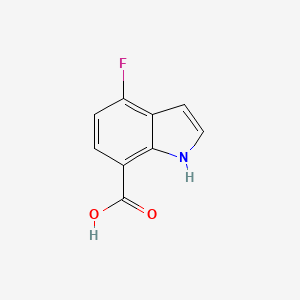

4-fluoro-1H-indole-7-carboxylic Acid

描述

Overview of Indole (B1671886) Carboxylic Acids in Chemical and Biological Sciences

Indole carboxylic acids are a class of organic compounds characterized by an indole ring system with one or more attached carboxylic acid groups. The indole nucleus is a common structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of a carboxylic acid group enhances the molecule's polarity and provides a reactive handle for further chemical transformations, such as amidation and esterification.

In the realm of biological sciences, indole-3-acetic acid is a well-known plant hormone (auxin) that plays a crucial role in various aspects of plant growth and development. researchgate.net Beyond their natural roles, synthetic indole carboxylic acids are integral components in the design of new therapeutic agents. They have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, a key enzyme in the life cycle of the virus. google.com

Research Significance of Fluorinated Indole Scaffolds in Medicinal Chemistry

Specifically, in the context of indole scaffolds, fluorination has been shown to improve a range of properties. It can increase the metabolic stability of the indole ring by blocking sites susceptible to oxidative metabolism. Furthermore, the fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. Fluorinated indoles have been investigated for their potential as anticancer, antiviral, and antibacterial agents. chemimpex.comabacipharma.com For example, derivatives of fluorinated indoles have shown promising activity against various cancer cell lines and as inhibitors of key enzymes in viral replication.

Contextualization of 4-Fluoro-1H-Indole-7-Carboxylic Acid within Contemporary Indole Chemistry Research

This compound serves as a valuable intermediate in the synthesis of complex molecular architectures. Its utility is highlighted in the preparation of advanced indole derivatives for various research applications. The presence of the fluorine atom at the 4-position and the carboxylic acid at the 7-position offers specific points for chemical modification, allowing for the construction of a diverse library of compounds.

While extensive research on the direct biological activity of this compound is not widely published, its significance lies in its role as a precursor. For example, indole-7-carboxylic acid derivatives are utilized in the development of potential anticancer and anti-inflammatory drugs due to their ability to modulate biological pathways. alchempharmtech.com The fluorinated version of this scaffold is of particular interest for its potential to impart improved pharmacokinetic and pharmacodynamic properties to the final compounds.

In contemporary research, there is a strong focus on the development of targeted therapies, and fluorinated indole scaffolds are being explored for their potential to yield selective and potent inhibitors of various enzymes and receptors. The unique electronic and steric properties of this compound make it a valuable starting material for the synthesis of novel drug candidates in areas such as oncology and infectious diseases.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 313337-34-7 | google.comnih.gov |

| Molecular Formula | C₉H₆FNO₂ | google.com |

| Molecular Weight | 179.15 g/mol | google.com |

| Appearance | Powder | |

| Storage | Inert atmosphere, 2-8°C | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLCLHCOKQFBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468859 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-34-7 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1h Indole 7 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of 4-Fluoro-1H-Indole-7-Carboxylic Acid

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most common and versatile approach for indole (B1671886) synthesis is the Fischer indole synthesis. Applying this disconnection to the target molecule suggests a pathway originating from a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative.

The primary bond disconnections are as follows:

C2-C3 and N1-C7a Bond Disconnection (Fischer Indole Synthesis): The indole ring is opened to reveal a phenylhydrazone intermediate. This intermediate is formed from the condensation of (3-fluoro-6-hydrazinophenyl)formic acid and pyruvic acid (or its ester).

Hydrazine (B178648) Formation: The hydrazino group can be retrosynthetically derived from a diazonium salt, which in turn comes from an aniline (B41778) derivative (2-amino-3-fluorobenzoic acid).

Precursor Synthesis: The key starting material, 2-amino-3-fluorobenzoic acid, can be traced back to simpler, commercially available fluorinated benzene (B151609) derivatives, such as 1-fluoro-2-nitrobenzene (B31998) or 3-fluoroanthranilic acid.

This analysis highlights that the synthesis is best approached by constructing the indole ring from a precursor that already contains the requisite fluorine and carboxylic acid functionalities, thereby circumventing potential issues with late-stage, regioselective fluorination or carboxylation of an indole core. An alternative strategy based on the Leimgruber-Batcho indole synthesis could also be envisioned, starting from a 2-nitrotoluene (B74249) derivative. diva-portal.org

Established Synthetic Pathways for Indole-7-Carboxylic Acid Cores

The synthesis of the indole-7-carboxylic acid core, irrespective of the fluorine substituent, can be achieved through several classical methods. These pathways typically involve the cyclization of appropriately substituted benzene precursors.

One established route involves the reductive cyclization of a substituted nitrophenylpyruvic acid. acs.org This method, demonstrated for the synthesis of 7-chloro-2-indolecarboxylic acid, provides a template for accessing 7-substituted indoles. The general sequence is:

Condensation of a substituted 2-nitrotoluene with diethyl oxalate (B1200264) to form a phenylpyruvic ester.

Hydrolysis of the ester to the corresponding phenylpyruvic acid.

Reductive cyclization using a reducing agent like ferrous sulfate (B86663) in ammonium (B1175870) hydroxide (B78521) to form the indole ring. acs.org

Another powerful method is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone. diva-portal.orgorgsyn.org For a 7-substituted indole, the corresponding 2-substituted phenylhydrazine is required. The versatility of this reaction allows for a wide range of substituents on the benzene ring. diva-portal.org

Other notable indole syntheses that could be adapted include:

Madelung Synthesis: The intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base. orgsyn.org

Reissert Synthesis: The reductive cyclization of an o-nitrophenylpyruvic acid, obtained from the condensation of o-nitrotoluene and diethyl oxalate.

These methods are summarized in the table below.

| Synthesis Method | Starting Materials | Key Steps | Ref. |

| Reductive Cyclization | Substituted 2-Nitrotoluene, Diethyl Oxalate | Condensation, Hydrolysis, Reductive Cyclization | acs.org |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, α-Ketoacid/Ester | Hydrazone formation, Acid-catalyzed cyclization | diva-portal.orgorgsyn.org |

| Madelung Synthesis | N-acyl-o-toluidine | Intramolecular cyclization with strong base at high temp. | orgsyn.org |

Regioselective Fluorination Strategies for Indole Systems

Introducing a fluorine atom at the C4 position of the indole ring is a significant chemical challenge due to the inherent reactivity of the indole nucleus. Electrophilic aromatic substitution typically occurs at the electron-rich C3 position. Therefore, achieving C4-fluorination requires specialized strategies.

Strategy 1: Synthesis from a Pre-fluorinated Precursor As suggested by the retrosynthetic analysis, the most straightforward approach is to begin with a benzene-based starting material that already contains the fluorine atom at the desired position (e.g., 2-amino-3-fluorobenzoic acid). This circumvents the issue of regioselectivity on the indole ring itself and is often the preferred industrial method for such specific substitution patterns. diva-portal.org

Strategy 2: Late-Stage Regioselective Fluorination Directing the fluorination to the C4 position of a pre-formed indole ring is more complex. Standard electrophilic fluorinating agents would likely target the C3 position. Advanced methods are required to override this natural reactivity:

Directed C-H Functionalization: This strategy involves the use of a directing group, often installed at the N1 or C3 position, to guide a metal catalyst to the C4-H bond. For instance, palladium-catalyzed C-H functionalization has been successfully used for the C4-fluoroalkylation of indoles using a removable directing group at the C3 position. rsc.org Although this demonstrates fluoroalkylation rather than direct fluorination, the principle of directed C-H activation is key. Rhodium-catalyzed reactions have also been developed for C4 functionalization. acs.orgnih.gov

Blocking/Protecting Groups: The more reactive C3 position can be blocked with a suitable group (e.g., trialkylsilyl) to force electrophilic substitution to occur at other positions, potentially C4. Subsequent removal of the blocking group would yield the C4-functionalized product. The use of an electron-withdrawing protecting group on the indole nitrogen can also decrease the nucleophilicity at C3, potentially favoring substitution at the benzene ring portion (C4, C5, C6, C7). beilstein-journals.org

Derivatization Reactions of this compound

The carboxylic acid and indole N-H functionalities of the title compound serve as handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The conversion of this compound to its corresponding esters is a common derivatization.

Fischer Esterification: This is the most direct method, involving the reaction of the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.com The reaction is an equilibrium process, and it is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. youtube.com

A general scheme for Fischer Esterification is shown below: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Other Esterification Methods:

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., Na₂CO₃, K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).

Acyl Halide/Anhydride Intermediate: The carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using SOCl₂ or (COCl)₂) or an acyl fluoride. rsc.org This intermediate reacts rapidly with an alcohol to form the ester, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the acidic byproduct.

| Method | Reagents | Typical Conditions | Ref. |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | youtube.com |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Polar aprotic solvent (e.g., DMF, Acetone) | - |

| Via Acyl Fluoride | Pyridinesulfonyl fluoride, Alcohol | Mild, one-pot synthesis | rsc.org |

The carboxylic acid group can be readily converted into amide or hydrazide functionalities, which are important in medicinal chemistry.

Amide Synthesis: The direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Coupling Agents: A wide variety of coupling reagents are used to facilitate amide bond formation under mild conditions. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) and other carbodiimides. rjptonline.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine.

Acyl Halide Method: As with esterification, the carboxylic acid can be converted to an acyl chloride or fluoride, which then reacts readily with a primary or secondary amine to yield the corresponding amide.

Hydrazide Synthesis: Hydrazides are synthesized by reacting a carboxylic acid derivative with hydrazine (N₂H₄) or a substituted hydrazine.

From Esters: The most common method involves the hydrazinolysis of a methyl or ethyl ester. The ester is heated with hydrazine hydrate, often in an alcoholic solvent. beilstein-journals.orgnih.gov

Direct from Carboxylic Acids: The carboxylic acid can be reacted directly with hydrazine in the presence of a coupling agent like DCC. rjptonline.org Alternatively, catalytic methods using reagents like zinc chloride (ZnCl₂) have been developed for the direct synthesis of amides from carboxylic acids and hydrazines. rsc.org

The indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by a sufficiently strong base, allowing for the introduction of various substituents.

N-Alkylation: The standard procedure for N-alkylation involves two steps:

Deprotonation: The indole N-H is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.org

Alkylation: The resulting indolide anion is a potent nucleophile and is treated with an electrophile, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-substituted product. rsc.org

Care must be taken with reaction conditions, as competitive C3-alkylation can sometimes occur.

Alternative N-Alkylation Methods: More recent methods allow for N-alkylation using carboxylic acids as the alkylating agents via reductive pathways. These reactions often employ a catalyst, such as an iron or ruthenium complex, and a reducing agent like a silane (B1218182) or molecular hydrogen. researchgate.netnih.gov This approach offers a greener alternative to the use of alkyl halides.

| Reaction | Reagents | Typical Conditions | Ref. |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Anhydrous aprotic solvent (e.g., THF, DMF) | rsc.org |

| Reductive N-Alkylation | Carboxylic Acid, Reducing Agent (e.g., H₂), Catalyst | Varies with catalyst system | nih.gov |

Further Functionalization of the Indole Ring System

The indole core is a privileged structural motif found in a vast array of natural products and pharmaceuticals. nih.gov Consequently, developing methods to modify or functionalize this heterocyclic system is of great importance in medicinal and materials chemistry. nih.gov While significant efforts have focused on the more nucleophilic pyrrole (B145914) ring (positions C2 and C3), the selective functionalization of the benzenoid ring (positions C4 to C7) remains a more complex challenge. nih.govnih.gov For a molecule such as this compound, further derivatization of the indole ring system opens avenues for creating novel compounds with potentially enhanced biological activities or tailored physicochemical properties. Modern synthetic strategies, particularly those involving transition-metal catalysis, provide powerful tools for achieving this.

Key approaches for the functionalization of the indole ring, applicable to the this compound scaffold, include C-H bond activation and cross-coupling reactions.

C-H Bond Activation Strategies

Direct C-H bond functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized substrates like organohalides. nih.gov This approach involves the direct conversion of a C-H bond into a new C-C or C-heteroatom bond.

Given the presence of multiple C-H bonds in the indole nucleus, achieving site-selectivity is a primary challenge. nih.gov This is often overcome by using directing groups, which position a metal catalyst in proximity to a specific C-H bond. For the this compound backbone, the existing carboxylic acid group at C7 could potentially serve as an endogenous directing group for functionalization at adjacent positions, a concept that has gained significant traction for various free carboxylic acids. rsc.org

Research on related indole systems has demonstrated the feasibility of directing C-H activation. For instance, installing a directing group at the C3 position can facilitate the selective arylation of the C4 position. nih.gov Similarly, groups attached to the indole nitrogen (N1) have been used to direct functionalization to the C7 position. nih.gov These strategies could be adapted to introduce a variety of substituents, including aryl, alkyl, and acyl groups, onto the benzene ring of the indole core. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for forming C-C and C-heteroatom bonds in organic synthesis. mdpi.com These reactions typically involve coupling an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. mdpi.commdpi.com

To apply this methodology to this compound, a halogen atom (e.g., iodine or bromine) would first need to be introduced at a desired position on the indole ring (e.g., C2, C3, C5, or C6). This halo-derivative then becomes a versatile precursor for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide to form C-C bonds, enabling the introduction of aryl, vinyl, or alkyl groups. mdpi.comresearchgate.net

Sonogashira Coupling: This method facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. mdpi.commdpi.com It is a reliable way to install alkynyl moieties onto the indole scaffold.

Heck Coupling: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, providing a direct route to N-arylated or N-alkylated indole derivatives.

The fluorine atom at the C4 position is generally robust and less reactive in these palladium-catalyzed cycles compared to heavier halogens, allowing for selective reactions at other positions if they are functionalized with bromine or iodine. nih.gov

The following table summarizes potential functionalization reactions applicable to the indole ring system.

Table 1: Potential Functionalization Reactions for the Indole Ring

| Reaction Type | Target Position | Reagents/Catalysts | Resulting Functional Group |

| C-H Arylation | C4, C5, C7 | Palladium Catalyst, Directing Group, Aryl Halide | Aryl |

| C-H Olefination | C7 | Palladium Catalyst, Directing Group, Olefin | Alkenyl |

| C-H Acylation | C7 | Palladium Catalyst, Directing Group, Acyl Source | Acyl |

| Suzuki-Miyaura Coupling | C2, C3, C5, C6 | Pd(OAc)₂, Ligand, Base, Arylboronic Acid | Aryl |

| Sonogashira Coupling | C2, C3, C5, C6 | PdCl₂(PPh₃)₂, CuI, Base, Terminal Alkyne | Alkynyl |

| Heck Coupling | C2, C3, C5, C6 | Pd(OAc)₂, Ligand, Base, Alkene | Alkenyl |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 1h Indole 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments in the 4-fluoro-1H-indole-7-carboxylic acid molecule. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would provide information about neighboring protons, allowing for the assignment of protons on the indole (B1671886) ring and the carboxylic acid group.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment. For this compound, this would include the carbons of the indole core and the carboxylic acid functional group.

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a specific signal for the fluorine nucleus. The chemical shift of this signal is highly sensitive to the electronic environment, and any coupling to nearby protons would be observable, offering further structural insights.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the complete molecular framework.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular mass of this compound. This precise mass measurement allows for the unambiguous determination of the compound's elemental formula, C₉H₆FNO₂, confirming its identity.

Until a formal synthesis and full spectroscopic characterization of this compound is published, a detailed and data-rich analysis as outlined above cannot be authoritatively compiled.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. To overcome this, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl ester. This conversion can be achieved by reacting the compound with an agent like methanol (B129727). epa.gov

Once derivatized, the resulting methyl 4-fluoro-1H-indole-7-carboxylate can be analyzed. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the capillary column's stationary phase. epa.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for structural confirmation.

Expected key fragments for the methyl ester derivative would include the molecular ion peak (M⁺) and fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | Methanol with an acid catalyst |

| GC Column | Capillary column (e.g., KB-1MS, 90 m x 0.25 mm x 1.0 µm) epa.gov |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., initial temp 60°C, ramp to 280°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it typically does not require prior derivatization. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. nih.gov

A common approach involves reverse-phase HPLC, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) containing a modifier like formic acid to ensure proper ionization.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode is particularly effective, as the acidic proton is readily lost, forming a prominent deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the [M-H]⁻ precursor ion to produce characteristic product ions, such as the one resulting from the loss of carbon dioxide (CO₂). researchgate.net

Table 2: Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Value/Description |

|---|---|

| LC System | Agilent 1290 HPLC or equivalent epa.gov |

| LC Column | Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm epa.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Column Temperature | 40 °C epa.gov |

| MS System | Triple Quadrupole with ESI Source epa.gov |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Precursor Ion (MS1) | m/z 192.03 ([M-H]⁻) |

| Product Ion (MS2) | m/z 148.04 ([M-H-CO₂]⁻) |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netthermofisher.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

The carboxylic acid group gives rise to a very broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹, which is a result of strong intermolecular hydrogen bonding. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid is expected to appear as a strong, sharp peak in the region of 1700-1680 cm⁻¹. The spectrum will also feature a sharp peak for the N-H stretch of the indole ring around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, will also be present in the fingerprint region of the spectrum.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |

| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Strong |

| Indole C-N | Stretch | 1350 - 1250 | Medium |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects molecular vibrations that result in a change in the polarizability of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy often provides stronger signals for non-polar and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The symmetric vibrations of the indole ring system would also be prominent. The C=O stretch of the carboxylic acid group is also Raman active and would be observed. researchgate.net This technique can provide valuable confirmatory information alongside FT-IR data for a complete vibrational analysis.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1640 | Medium |

| Aromatic Ring | Breathing/Stretching | 1620 - 1550 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org While specific crystallographic data for this compound was not found, analysis of closely related isomers like 6-fluoro-1H-indole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid provides significant insight into the expected solid-state structure. nih.govnih.gov

Table 5: Crystallographic Data for Isomers of Fluoro-Indole-Carboxylic Acid nih.govnih.gov

| Parameter | 6-fluoro-1H-indole-3-carboxylic acid nih.gov | 5-fluoro-1H-indole-3-carboxylic acid nih.gov |

|---|---|---|

| Chemical Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.0054 (14) | 4.4176 (9) |

| b (Å) | 11.699 (2) | 11.073 (2) |

| c (Å) | 9.2947 (19) | 16.014 (3) |

| β (˚) | 104.15 (3) | 96.63 (3) |

| Volume (ų) | 738.7 (3) | 778.1 (3) |

| Z | 4 | 4 |

| Key Interactions | O—H⋯O dimers, N—H⋯O bonds, π–π stacking | O—H⋯O dimers, N—H⋯O bonds |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile organic compounds like this compound. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

For purity assessment, a sample is injected into the HPLC system, and its components are separated on a C18 column. A gradient elution, where the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is changed over time, is typically employed to ensure the efficient separation of the main compound from any impurities. The indole ring system contains a strong chromophore, allowing for sensitive detection using a UV-Vis detector, commonly set at a wavelength between 270 nm and 290 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

For isolation, a similar principle is applied on a larger scale using preparative HPLC. This allows for the separation and collection of the pure compound for further use.

Table 6: Typical RP-HPLC Method for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Detection | UV at 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

High-Performance Liquid Chromatography (HPLC)

A comprehensive search for specific HPLC methodologies for the analysis of this compound did not yield any detailed experimental conditions. To perform a valid analysis and generate a data table, information such as the type of stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength would be required. Without published research or application notes focusing on this specific compound, any provided table would be hypothetical and not based on scientific findings.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, dedicated UPLC methods for this compound are not described in the available scientific literature. UPLC, a higher-resolution and faster version of HPLC, would also require specific parameters for method development and validation. The absence of such data in research articles or analytical chemistry resources makes it impossible to provide a factual and detailed account of its UPLC characterization.

Due to the lack of specific data for this compound in the searched resources, a detailed article with research findings and data tables on its advanced spectroscopic and structural characterization cannot be generated at this time.

Computational and Theoretical Studies on 4 Fluoro 1h Indole 7 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry and electronic properties of indole (B1671886) derivatives. chemrxiv.orgchemrxiv.orgmdpi.com For 4-fluoro-1H-indole-7-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain accurate predictions of its molecular structure and electronic energy. orientjchem.org These calculations provide the foundation for further analysis of the molecule's reactivity and spectroscopic properties. The presence of the fluorine atom and the carboxylic acid group significantly influences the electron density distribution across the indole ring system. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For indole derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic system. nih.govnih.gov In this compound, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for an Indole Carboxylic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.75 |

Note: The data presented in this table is representative for a substituted indole carboxylic acid and is intended for illustrative purposes.

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comjoaquinbarroso.com These functions are derived from the change in electron density upon the addition or removal of an electron. wikipedia.orgyoutube.com For this compound, Fukui function analysis can identify which atoms are most susceptible to attack. It is expected that the carboxylic acid group will be a primary site for nucleophilic attack, while the electron-rich indole ring will be susceptible to electrophilic attack at specific positions, influenced by the fluorine substituent.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making it a likely site for hydrogen bonding and interaction with electrophiles. rsc.org The hydrogen atom of the N-H group in the indole ring would exhibit a positive potential, indicating its potential as a hydrogen bond donor.

Molecular Docking Studies for Ligand-Receptor Interactions (e.g., CDOCKER Algorithm)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. mdpi.comresearchgate.net The CDOCKER algorithm is a grid-based molecular docking method that can be used to generate and score different binding poses of a ligand in the active site of a receptor. For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. These studies would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding site, providing a rationale for its potential therapeutic effects. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility and its potential interactions with biological targets, such as proteins or enzymes.

Binding Dynamics: If a biological target is identified, MD simulations can model the process of this compound binding to it. This would help in understanding the stability of the resulting complex, identifying the key amino acid residues involved in the interaction, and calculating the binding free energy. Such studies are fundamental in drug discovery for predicting how a molecule might interact with its intended target. For instance, studies on similar fluorinated indole derivatives have used MD simulations to confirm the dynamic stability of the ligand within the binding pocket of a target protein. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, IR/Raman Intensities)

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the spectroscopic properties of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Methodology: The process involves first finding the optimized, lowest-energy geometry of the this compound molecule. Subsequently, vibrational frequencies are calculated, which correspond to the energies of molecular vibrations (stretching, bending, twisting). These frequencies and their corresponding intensities can be used to generate a theoretical Infrared (IR) and Raman spectrum.

Expected Findings: For this compound, key vibrational modes would include:

O-H stretch: From the carboxylic acid group, typically a broad band in the IR spectrum. In the solid state, carboxylic acids often form dimers through hydrogen bonding, which significantly affects the position and shape of this band. acs.org

N-H stretch: From the indole ring, appearing in a distinct region of the spectrum.

C=O stretch: A strong absorption band from the carbonyl group in the carboxylic acid.

C-F stretch: A characteristic frequency associated with the carbon-fluorine bond.

Aromatic C-H and C=C stretches: Vibrations associated with the indole ring system.

A comparison of the calculated spectrum with an experimentally obtained spectrum would provide strong evidence for the molecule's synthesized structure. Research on other indole carboxylic acids has demonstrated good agreement between experimental and calculated vibrational modes. nih.govresearchgate.net

Calculation of Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy Changes)

Computational chemistry allows for the precise calculation of key thermodynamic properties that describe the stability and energy of a molecule. These calculations are typically performed alongside geometry optimization and frequency analysis.

Properties Calculated:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecule. It is calculated based on translational, rotational, vibrational, and electronic contributions.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount. Computational models can predict how the heat capacity changes with temperature. nih.gov

These thermodynamic parameters are crucial for understanding the energetics of chemical reactions involving this compound and predicting its behavior under different temperature and pressure conditions. Studies on other fluorinated carboxylic acids have successfully used high-level ab initio methods to determine these properties. nih.gov

Determination of First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with significant NLO properties are of interest for applications in optoelectronics, such as in frequency conversion and optical switching.

Computational Approach: The value of the first-order hyperpolarizability can be calculated using quantum chemical methods, such as DFT. The calculation assesses how the molecule's dipole moment changes in the presence of an applied electric field. The magnitude of β is highly dependent on the molecular structure, electron distribution, and the presence of electron-donating and electron-withdrawing groups.

For this compound, the combination of the electron-rich indole nucleus and the electron-withdrawing fluorine and carboxylic acid groups could potentially lead to interesting NLO properties. A computational study would quantify this potential by calculating the components of the hyperpolarizability tensor and the total molecular hyperpolarizability.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of 4-fluoro-1H-indole-7-carboxylic acid from a laboratory-scale reagent to a widely accessible building block for industrial applications hinges on the development of efficient and scalable synthetic routes. Traditional indole (B1671886) syntheses, such as the Fischer, Bischler, and Madelung methods, often lack the regioselectivity required for specifically substituted indoles and may use harsh conditions unsuitable for large-scale production.

Future research will likely focus on modern synthetic methodologies that offer milder conditions and greater control over the final product. Key areas of exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for forming the indole ring and introducing substituents with high precision. organic-chemistry.org Developing a convergent synthesis where fluorinated and carboxylated precursors are coupled in a late-stage step could significantly improve efficiency and yield.

C-H Functionalization: Directing group-assisted C-H activation is an emerging strategy that allows for the introduction of functional groups onto the indole core without the need for pre-functionalized starting materials. researchgate.net Research into a C-H carboxylation or fluorination of an appropriate indole precursor could provide a more atom-economical pathway.

Flow Chemistry: Continuous flow processes offer significant advantages for scalability, safety, and reproducibility over traditional batch synthesis. beilstein-journals.org Adapting known synthetic steps for this compound to a flow chemistry setup could enable on-demand production and streamline manufacturing. beilstein-journals.org

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Indole Synthesis | Well-established procedures. | Harsh conditions, low regioselectivity, multi-step processes. |

| Cross-Coupling Methods | High yields and selectivity, mild reaction conditions. | Cost of catalysts, need for pre-functionalized starting materials. organic-chemistry.org |

| Direct C-H Functionalization | High atom economy, reduced number of steps. researchgate.net | Catalyst development, achieving specific regioselectivity. |

| Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.org | Initial setup costs, optimization of reaction parameters. |

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a key interaction point with biological targets or a handle for further derivatization.

Future design strategies will focus on systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

N-1 Position Substitution: Alkylation or arylation at the indole nitrogen can modulate the compound's lipophilicity and introduce new interactions with target proteins. nih.gov

C-2 and C-3 Position Functionalization: Introducing diverse substituents at the C-2 and C-3 positions of the pyrrole (B145914) ring is a common strategy to explore the structure-activity relationship (SAR) and improve biological activity. researchgate.netnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties. acs.org Replacing it with bioisosteric groups such as tetrazoles, hydroxamic acids, or sulfonamides can maintain or improve biological activity while enhancing drug-like properties like cell permeability and oral bioavailability.

Modifications on the Benzene (B151609) Ring: While the 4-fluoro and 7-carboxy positions are fixed, further substitution on the benzene ring (at positions 5 and 6) could be explored to fine-tune electronic properties and create additional binding interactions.

Development of Multi-Targeted Therapeutic Agents Based on the Indole Scaffold

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indole scaffold's ability to interact with a wide range of biological targets makes it an ideal framework for designing multi-targeted agents.

Future research can leverage the this compound core to create hybrid molecules that simultaneously modulate different signaling pathways. For instance, by chemically linking the indole scaffold to another pharmacophore, it may be possible to design a single compound that inhibits both a protein kinase and a histone deacetylase, two important target classes in oncology. The versatility of the indole structure allows for the strategic placement of functional groups to achieve the desired polypharmacology.

Application of Structure-Based Drug Design Approaches to this compound Derivatives

Computational methods are indispensable tools in modern drug discovery. Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design ligands with high affinity and selectivity.

For this compound, SBDD can guide the rational design of new derivatives. The process typically involves:

Molecular Docking: Virtually screening libraries of derivatives against the 3D structure of a target protein to predict binding modes and affinities.

Binding Site Analysis: Identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the indole scaffold and the target. For example, the carboxylic acid at the 7-position is a prime candidate for forming salt bridges or hydrogen bonds with amino acid residues like arginine or lysine. The fluorine at the 4-position can engage in favorable orthogonal multipolar interactions.

Iterative Design: Using this information to design new derivatives with improved complementarity to the binding site, which are then synthesized and tested. This cycle is repeated to optimize potency and other pharmacological properties.

Utilization of this compound as a Chemical Biology Tool or Probe

Beyond its potential as a therapeutic scaffold, this compound and its derivatives can serve as valuable tools for chemical biology research.

Molecular Probes: The carboxylic acid group can be used as a chemical handle to attach reporter tags such as fluorescent dyes, biotin, or photo-affinity labels. Such probes can be used to identify and validate new drug targets, study protein-ligand interactions, and visualize biological processes in living cells.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying drug binding to proteins, as the fluorine signal is highly sensitive to its local environment. Derivatives of this compound could be used as ¹⁹F NMR probes to characterize binding kinetics and thermodynamics, providing insights that are difficult to obtain with other methods.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound, paving the way for new scientific discoveries and therapeutic innovations.

常见问题

Q. How do steric and electronic effects of substituents on the indole ring influence the acidity of the carboxylic acid group?

- Methodological Answer : Measure pKa via potentiometric titration in DMSO/water mixtures. Compare with computational predictions (e.g., COSMO-RS). Fluorine’s inductive effect increases acidity by stabilizing the deprotonated form, while bulky substituents at the 7-position may sterically hinder solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。